2-Aminopyren

Übersicht

Beschreibung

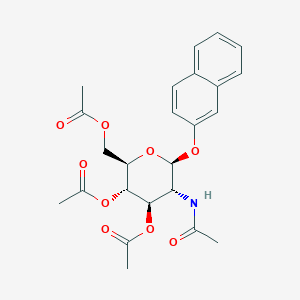

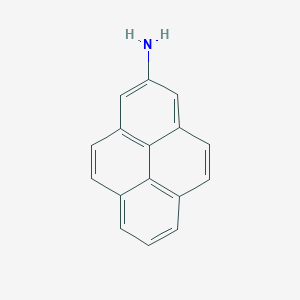

2-Aminopyrene (2-AP) is a compound that has been identified as a metabolite of 2-nitropyrene, which is a nitropolycyclic aromatic hydrocarbon detected in ambient air and not in direct emissions. It serves as an indicator for monitoring human exposure to nitropolynuclear aromatic hydrocarbons in ambient air . The compound is also a key intermediate in the synthesis of various biological molecules and pharmacophores, which are utilized in drug discovery programs due to its simple design and low molecular weight .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminopyrene and its derivatives. Microwave-assisted multi-component reactions have been employed for the chemoselective synthesis of N-substituted 2-aminopyridines, which are closely related to 2-aminopyrene . Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones . Additionally, a two-step methodology involving aromatic nucleophilic substitution followed by Cu-catalyzed intramolecular N-arylation has been reported for the synthesis of fused 2-aminopyrroles . Electrochemical synthesis has also been used to create adducts of 2-aminopyridine in metal chelates .

Molecular Structure Analysis

The molecular structure of 2-aminopyrene and its derivatives has been explored through various studies. For instance, the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes have been determined by X-ray diffraction, revealing how the ligand binds to the metal and the intramolecular hydrogen bonds formed . The synthesis and structure of a copper(I) complex with 1-aminopyrene, which is structurally similar to 2-aminopyrene, have been characterized, showcasing a 2D structure composed of stacking pyrene rings .

Chemical Reactions Analysis

2-Aminopyrene undergoes various chemical reactions, including nitroreduction to form DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, which contribute to its mutagenicity . The electrochemical properties of 2-aminothiophenolatobis(2,2'-bipyridine)ruthenium(II), a related compound, have been studied, revealing a series of one-electron reversible redox waves and proposing an ECE mechanism to account for observed differences in electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrene derivatives have been investigated, particularly in the context of their fluorescence. N-substituted 1- and 2-aminopyrenes have been prepared, and their absorption and fluorescence spectra, as well as fluorescence quantum yield, have been measured in different solvents. The dependence of fluorescence quantum yield on both structure and solvent polarity has been discussed, and the photophysical properties of these compounds have been compared .

Wissenschaftliche Forschungsanwendungen

Materialwissenschaft

2-Aminopyren wird aufgrund seiner ausgedehnten starren Struktur und photophysikalischen Eigenschaften bei der Entwicklung neuartiger Materialien eingesetzt . Es dient als Baustein für die Erstellung neuer molekularer Architekturen mit potenziellen Anwendungen in der Nanotechnologie und der fortschrittlichen Materialentwicklung.

Supramolekulare Chemie

In der supramolekularen Chemie ist die Fähigkeit von this compound, an π-π-Stapelung und Wasserstoffbrückenbindungen teilzunehmen, eine wertvolle Komponente für den Aufbau komplexer molekularer Systeme . Diese Eigenschaften werden bei der Konstruktion von Molekülrezeptoren, Sensoren und selbstorganisierenden Materialien genutzt.

Biologische Chemie

Die Derivate der Verbindung zeigen signifikante biologische Aktivitäten, einschließlich antimikrobieller, antiviraler und Antitumor-Eigenschaften . Dies macht this compound zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung und pharmakologische Forschung.

Photophysikalische Forschung

2-Aminopyrenderivate werden auf ihre photophysikalischen Eigenschaften untersucht, die für das Verständnis des Fluoreszenzverhaltens und die Entwicklung fluoreszierender Sensoren entscheidend sind . Diese Anwendungen sind besonders relevant in den Bereichen der Biobildgebung und der Umweltüberwachung.

Forschung zu elektronischen Eigenschaften

Die Forschung zu den elektronischen Eigenschaften von 2-Aminopyrenderivaten hat ein Potenzial für optoelektronische Anwendungen gezeigt . Die Fähigkeit der Verbindung, Redoxreaktionen zu durchlaufen, macht sie für den Einsatz in Energiespeichersystemen und Superkondensatoren geeignet.

Analyse der starren Struktur

Die starre Struktur von this compound wird auf ihr Potenzial zur Verstärkung von Materialien analysiert . Diese Eigenschaft ist entscheidend bei der Entwicklung robuster und langlebiger Materialien für verschiedene industrielle Anwendungen.

Nichtlineare optische Eigenschaften

This compound wird auf seine nichtlinearen optischen Eigenschaften untersucht, die für Anwendungen in der optischen Schaltung, der elektrooptischen Modulation und photonischen Geräten wichtig sind .

Medikamentenentwicklung

Aufgrund seines geringen Molekulargewichts und seines Funktionalisierungspotenzials ist this compound eine Schlüsselkomponente bei der Synthese verschiedener biologischer Moleküle, die in der Medikamentenentwicklung eingesetzt werden . Es hilft bei der Entwicklung von Pharmakophoren, die auf verschiedene biologische Pfade abzielen.

Wirkmechanismus

Mode of Action

It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular or physiological functions .

Biochemical Pathways

It’s worth noting that the compound is likely to interact with various biochemical pathways due to its chemical structure .

Pharmacokinetics

The bioavailability of a compound is influenced by these ADME properties .

Result of Action

These effects are typically determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological functions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFBSLEAGDECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169543 | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1732-23-6 | |

| Record name | 2-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Aminopyrene itself doesn't directly interact with DNA. It becomes reactive after metabolic activation, primarily through nitroreduction of 2-nitropyrene [, , ]. The activated metabolite, often N-hydroxy-2-aminopyrene, reacts with DNA to form adducts primarily at the C8 position of deoxyguanosine and deoxyadenosine []. These adducts, N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, are significant because they can cause mutations in DNA, potentially leading to cancer development [, , ].

ANone: While the provided abstracts don't delve into detailed spectroscopic data, we can summarize the key structural aspects of 2-Aminopyrene:

ANone: Researchers utilize a combination of techniques to study 2-Aminopyrene and its DNA adducts:

- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating 2-AP metabolites and DNA adducts from complex biological matrices [, , , ].

- Mass Spectrometry (MS): MS techniques help identify and confirm the structure of 2-AP adducts based on their mass-to-charge ratios [, ].

- NMR Spectroscopy: Proton NMR spectral analysis provides detailed structural information about the adducts, confirming the position of modification on DNA bases [].

- Radiolabeling: Using radiolabeled 2-nitropyrene ([3H]2-nitropyrene) allows researchers to track the formation and quantify the levels of DNA adducts [].

ANone: Studies using mice models show that dietary restriction (DR) can have an age-dependent effect on the formation of 2-AP-DNA adducts []. While DR didn't consistently reduce adduct formation across all age groups, the research suggests that it might play a role in modulating the metabolic activation of 2-NP and subsequent adduct levels, particularly in specific age groups.

ANone: Yes, research indicates that the local DNA sequence context can influence the conformation of 2-AP-DNA adducts []. Studies using defined DNA sequences show that the adduct can exist in an equilibrium between an intercalated form (where the aminopyrene ring inserts between DNA base pairs) and an external form. The relative proportions of these forms can be influenced by the identity of the base opposite the adducted guanine, highlighting the importance of sequence context in adduct conformational dynamics.

ANone: 2-Nitropyrene, the parent compound of 2-AP, is primarily formed through atmospheric reactions and is considered a marker for human exposure to nitro-PAHs in ambient air []. Understanding the metabolic pathways of 2-NP, particularly the formation and actions of 2-AP, is crucial for assessing the potential health risks associated with exposure to airborne pollutants.

ANone: While not directly addressed in the provided abstracts, research indicates that derivatives of 2-aminopyrene, particularly those with modifications to the amine group, have been explored in materials science. One example is the use of 2-aminopyrene-3,4,9,10-tetraone (PYT-NH2) in the development of high-performance supercapacitors []. This highlights the potential of leveraging the unique electronic and structural properties of 2-AP derivatives for advanced material applications.

ANone: Studies in rats have shown that following oral administration, 2-nitropyrene is metabolized through both ring oxidation and nitroreduction pathways []. A significant portion of the administered dose is excreted in the feces as metabolites such as 6-hydroxy-2-acetylaminopyrene, 6-hydroxy-2-aminopyrene, and 2-aminopyrene. Urinary excretion accounts for a smaller portion of the dose, with metabolites including 6-hydroxy-2-acetylaminopyrene and glucuronide conjugates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)